molecular formula C21H19BrCl2N2O2 B1406506 5-Bromo-3,4-dichloro-N,N-bis(4-methoxybenzyl)pyridin-2-amine CAS No. 1607838-03-8

5-Bromo-3,4-dichloro-N,N-bis(4-methoxybenzyl)pyridin-2-amine

Cat. No. B1406506
CAS RN: 1607838-03-8
M. Wt: 482.2 g/mol
InChI Key: HJOGRMVKUQQIDO-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dichloro-N,N-bis(4-methoxybenzyl)pyridin-2-amine (5-Br-3,4-DCD-N,N-BMP) is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that has been used to study the mechanism of action of drugs, investigate the biochemical and physiological effects of drugs, and investigate the advantages and limitations of laboratory experiments.

Scientific Research Applications

Regioselective Synthesis and X-ray Crystallography Analysis

Research on compounds with similar halogen and substituent patterns, such as 5-bromo-2,4-dichloro-6-methylpyrimidines, demonstrates regioselective synthesis techniques and X-ray crystallography analysis. These methods allow for detailed structural characterization and understanding of reaction pathways, highlighting the importance of precise chemical manipulation in synthesizing complex molecules for specific applications (Doulah et al., 2014).

Photophysicochemical Properties and Photocatalytic Applications

A study on zinc(II) phthalocyanine derivatives substituted with similar chemical moieties has shed light on their photophysicochemical properties, such as fluorescence and singlet oxygen production, which are crucial for applications in photocatalytic processes and potentially in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021). These findings suggest that compounds with related structures could be engineered for specific optical and electronic properties, making them suitable for environmental remediation or medical treatments.

Catalytic Applications in Organic Synthesis

The catalytic potential of complexes involving similar structural motifs has been explored, particularly in the context of oxidative reactions and C-C bond cleavage. For instance, vanadium complexes of bis(phenolate) ligands have shown efficiency in mediating oxidative cleavage of pinacol, hinting at the broader applicability of related compounds in facilitating complex organic transformations (Zhang et al., 2012).

properties

IUPAC Name

5-bromo-3,4-dichloro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrCl2N2O2/c1-27-16-7-3-14(4-8-16)12-26(13-15-5-9-17(28-2)10-6-15)21-20(24)19(23)18(22)11-25-21/h3-11H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOGRMVKUQQIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC=C(C(=C3Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrCl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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